molecular formula C17H19N3O B2718232 N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide CAS No. 2094587-56-9

N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide

Cat. No.: B2718232
CAS No.: 2094587-56-9
M. Wt: 281.359
InChI Key: PYWPQJNHBVBIBN-UHFFFAOYSA-N
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Description

“N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide” is a chemical compound with the molecular formula C17H18N6O . It has an average mass of 322.364 Da and a monoisotopic mass of 322.154205 Da . This compound is part of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .


Synthesis Analysis

The synthesis of related compounds involves a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride. This is followed by a subsequent nucleophilic substitution of the bromine atom in the compound with azide by the action of sodium azide in an acetone–water mixture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzyl group attached to an indazole ring, which is further connected to a prop-2-enamide group . The indazole ring is a heterocyclic aromatic organic compound, which is a part of a larger family of nitrogen-containing heterocycles .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, related indazole compounds have been found to undergo various chemical reactions. For instance, 2,3-disubstituted tetrahydro-2H-indazoles have been synthesized and screened for their in vivo anti-inflammatory potential .

Properties

IUPAC Name

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-17(21)19-15-9-6-10-16-14(15)11-18-20(16)12-13-7-4-3-5-8-13/h2-5,7-8,11,15H,1,6,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWPQJNHBVBIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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